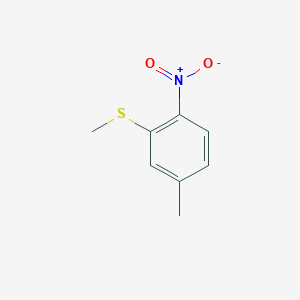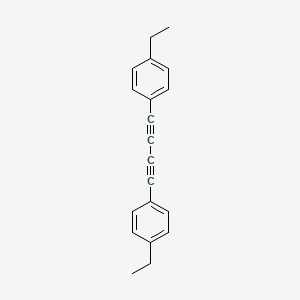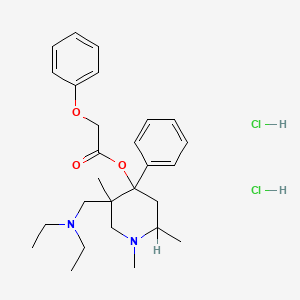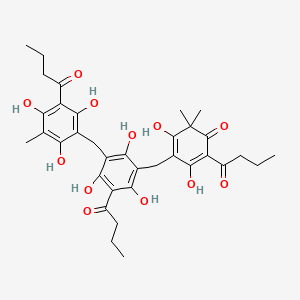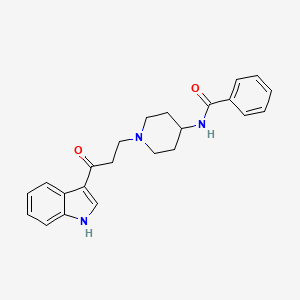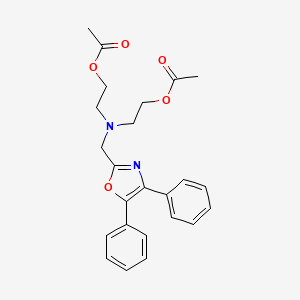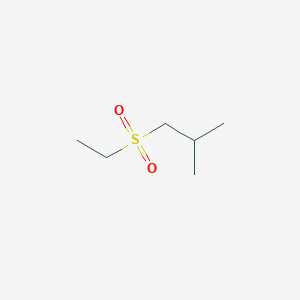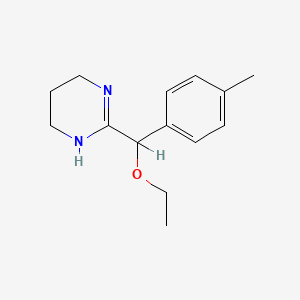
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is a unique organic compound characterized by its distinct molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of benzyl chloride with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with sulfur to yield this compound.
Benzyl chloride: reacts with in the presence of a base to form an intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Protein binding: It can bind to proteins, altering their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-2-methyl-1lambda~6~-diazathia-1,2-diene
- 2-Benzyl-2-methyl-3lambda~6~-diazathia-1,2-diene
Uniqueness
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
30223-22-4 |
|---|---|
Formule moléculaire |
C8H12N2S |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
benzyl-diimino-methyl-λ6-sulfane |
InChI |
InChI=1S/C8H12N2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
Clé InChI |
IANUXUVJJUWFFE-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=N)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


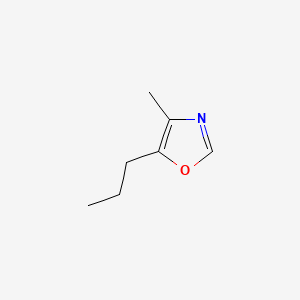
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
